molecular formula C21H19NO2S B5700947 2-benzylsulfanyl-N-(4-phenoxyphenyl)acetamide

2-benzylsulfanyl-N-(4-phenoxyphenyl)acetamide

Cat. No.: B5700947
M. Wt: 349.4 g/mol
InChI Key: LZISTQGGUAEUNL-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-N-(4-phenoxyphenyl)acetamide is an organic compound with a complex structure that includes benzylsulfanyl and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-(4-phenoxyphenyl)acetamide typically involves a multi-step process. One common method starts with the reaction of 4-phenoxyaniline with chloroacetyl chloride to form N-(4-phenoxyphenyl)chloroacetamide. This intermediate is then reacted with benzyl mercaptan in the presence of a base, such as sodium hydroxide, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted amides or thioethers.

Scientific Research Applications

2-Benzylsulfanyl-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)-N-(4-phenoxyphenyl)benzamide
  • 2-(Benzylsulfanyl)-N-(5-chloro-2-phenoxyphenyl)acetamide
  • 2-(Benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide

Uniqueness

2-Benzylsulfanyl-N-(4-phenoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-benzylsulfanyl-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c23-21(16-25-15-17-7-3-1-4-8-17)22-18-11-13-20(14-12-18)24-19-9-5-2-6-10-19/h1-14H,15-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZISTQGGUAEUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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